methyl N-{[2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate
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Overview
Description
Methyl N-{[2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate is a complex organic compound that belongs to the class of isoquinolines. This compound is characterized by its unique structure, which includes a methoxybenzyl group, a dihydroisoquinoline core, and a beta-alaninate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate typically involves multiple steps:
Formation of the Isoquinoline Core: The initial step involves the synthesis of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a Friedel-Crafts alkylation reaction, where the isoquinoline core reacts with a methoxybenzyl chloride in the presence of a Lewis acid such as aluminum chloride.
Coupling with Beta-Alanine: The final step involves the coupling of the intermediate with beta-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Methyl N-{[2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of methyl N-{[2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(4-methoxyphenyl)-beta-alaninate: Similar structure but lacks the isoquinoline core.
Ethyl N-methyl-beta-alaninate: Similar beta-alaninate moiety but different substituents.
Uniqueness
Methyl N-{[2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate is unique due to its combination of the isoquinoline core with the methoxybenzyl and beta-alaninate groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C22H22N2O5 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
methyl 3-[[2-[(4-methoxyphenyl)methyl]-1-oxoisoquinoline-4-carbonyl]amino]propanoate |
InChI |
InChI=1S/C22H22N2O5/c1-28-16-9-7-15(8-10-16)13-24-14-19(21(26)23-12-11-20(25)29-2)17-5-3-4-6-18(17)22(24)27/h3-10,14H,11-13H2,1-2H3,(H,23,26) |
InChI Key |
GEOAEHWMDUMKAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C3C2=O)C(=O)NCCC(=O)OC |
Origin of Product |
United States |
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